

# A Comparative Analysis of the Physical Properties of Fatty Acid Nitriles

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key physical properties of several common fatty acid nitriles. The data presented is essential for researchers and professionals in drug development and other scientific fields where these compounds are utilized as intermediates, solvents, or starting materials. Understanding these properties is crucial for process design, reaction optimization, and ensuring safe handling and storage.

# **Data Summary of Physical Properties**

The following table summarizes the key physical properties of selected fatty acid nitriles, categorized by their corresponding fatty acid chain length and saturation.



Fatty Acid Nitrile	Chemical Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Boiling Point (°C)	Density (g/cm³)	Viscosity (mPa·s)
Saturated						
Lauronitrile	C12H23N	181.32	4	252	0.825 - 0.838	~2.5 (at 20°C)
Myristonitril e	C14H27N	209.38	19-21	226.5 (at 100 mmHg)	~0.83	Not Found
Palmitonitri le	С16Н31N	237.42	31	333	~0.83	Not Found
Stearonitril e	C18H35N	265.48	38-40[1]	274 (at 100 mmHg)[1]	0.818 (at 25°C)[2]	Not Found
Unsaturate d						
Oleonitrile	С18Н33N	263.46	-1[3]	401.7 (estimate) [3]	0.847 (at 25°C)	Not Found

## **Experimental Protocols**

The following are detailed methodologies for the key experiments used to determine the physical properties listed above.

# **Melting Point Determination (Capillary Method)**

Objective: To determine the temperature at which a solid fatty acid nitrile transitions to a liquid.

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)



- Thermometer
- Mortar and pestle

#### Procedure:

- A small sample of the fatty acid nitrile is finely ground using a mortar and pestle.[4]
- The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the closed end.[5]
- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The thermometer and capillary tube assembly is placed in the heating block of the melting point apparatus or suspended in the oil bath of a Thiele tube.[4]
- The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[4]
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end
  of the melting range.[6] A pure compound will typically have a sharp melting range of 0.51°C.[6]

## **Boiling Point Determination (Micro Reflux Method)**

Objective: To determine the temperature at which the vapor pressure of a liquid fatty acid nitrile equals the atmospheric pressure.

- Small test tube or conical vial
- Capillary tube (sealed at one end)



- Thermometer
- Heating mantle or oil bath
- Clamps and stand

#### Procedure:

- A small amount of the liquid fatty acid nitrile (a few milliliters) is placed in a test tube or conical vial.[7]
- A capillary tube, sealed at one end, is inverted and placed into the liquid.[8]
- A thermometer is positioned so that the bulb is just above the surface of the liquid.[7]
- The apparatus is gently heated. As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.[8]
- Heating is continued until a continuous and rapid stream of bubbles is observed.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
  [8]

## **Density Determination (Pycnometer Method)**

Objective: To accurately measure the mass per unit volume of a liquid fatty acid nitrile.

- Pycnometer (a glass flask with a fitted glass stopper containing a capillary tube)
- Analytical balance
- Constant temperature water bath
- Distilled water



· Acetone (for cleaning and drying)

#### Procedure:

- The pycnometer is thoroughly cleaned with distilled water and acetone and then dried completely.
- The mass of the empty, dry pycnometer (m<sub>1</sub>) is accurately measured using an analytical balance.[9]
- The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away.
- The mass of the pycnometer filled with water (m2) is measured.[10]
- The pycnometer is emptied, cleaned, and dried thoroughly.
- The pycnometer is then filled with the fatty acid nitrile sample, brought to the same constant temperature, and its mass (m<sub>3</sub>) is measured.[9]
- The density of the fatty acid nitrile ( $\rho$ \_nitrile) is calculated using the following formula:  $\rho_{\text{nitrile}} = \left[ \left( m_3 m_1 \right) / \left( m_2 m_1 \right) \right] * \rho_{\text{water}}$  water where  $\rho_{\text{water}}$  is the known density of water at the experimental temperature.[11]

## **Viscosity Determination (Rotational Viscometer)**

Objective: To measure the internal resistance to flow of a liquid fatty acid nitrile.

- Rotational viscometer
- Appropriate spindle for the expected viscosity range
- Beaker or sample container
- Constant temperature bath



#### Procedure:

- The fatty acid nitrile sample is placed in a beaker and brought to the desired temperature using a constant temperature bath.[12]
- The appropriate spindle is selected and attached to the viscometer.
- The spindle is immersed in the sample up to the marked level.
- The viscometer is turned on, and the spindle is set to rotate at a specific speed.
- The instrument measures the torque required to rotate the spindle, which is proportional to the dynamic viscosity of the liquid.[13]
- The viscosity reading is recorded once it stabilizes. Measurements can be repeated at different rotational speeds to check for Newtonian behavior.[14]

## **Solubility Determination**

Objective: To determine the solubility of a fatty acid nitrile in various solvents.

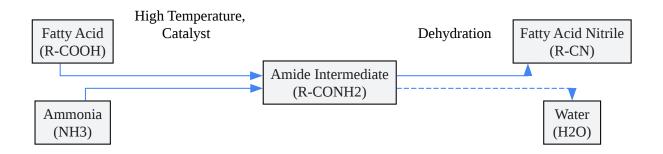
#### Procedure:

- A known mass (e.g., 0.1 g) of the fatty acid nitrile is placed in a test tube.
- A specific volume (e.g., 3 mL) of the solvent (e.g., water, ethanol, hexane) is added to the test tube.[15]
- The test tube is agitated (e.g., vortexed or shaken) for a set period to facilitate dissolution.
- The mixture is visually inspected for the presence of undissolved solute.
- If the solute dissolves completely, it is reported as soluble. If not, it is reported as insoluble or
  partially soluble. For quantitative analysis, the process can be repeated with incremental
  additions of the solute until saturation is reached.

# **Synthesis of Fatty Acid Nitriles**



The primary industrial method for the synthesis of fatty acid nitriles is the direct amination of fatty acids. This process typically involves the reaction of a fatty acid with ammonia at high temperatures, often in the presence of a catalyst. The reaction proceeds through an amide intermediate, which is then dehydrated to form the corresponding nitrile.



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Caption: General synthesis pathway of fatty acid nitriles from fatty acids.

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